molecular formula C15H16N2O5S B12150185 N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide

Cat. No.: B12150185
M. Wt: 336.4 g/mol
InChI Key: CRPOMAVZPKQMQZ-UHFFFAOYSA-N
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Description

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide is a complex organic compound that features both a thiolane ring and an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide typically involves multi-step organic reactions. One possible route could involve the formation of the thiolane ring followed by the introduction of the isoindoline moiety. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoindoline moiety can be reduced to form different derivatives.

    Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring could yield sulfoxides or sulfones, while reduction of the isoindoline moiety could produce different amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it useful in the development of new materials or catalysts.

Biology

In biology, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide could be studied for its potential biological activity. It might interact with various enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with biological targets could make it useful in the treatment of certain diseases or conditions.

Industry

In industry, this compound could be used in the production of specialty chemicals or materials. Its unique properties might make it valuable in the development of new products or technologies.

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other molecules with thiolane or isoindoline moieties. Examples could be:

  • N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide
  • N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamide

Uniqueness

What sets N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide apart is its specific combination of functional groups and ring structures. This unique arrangement could confer distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C15H16N2O5S

Molecular Weight

336.4 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(1,1-dioxothiolan-3-yl)propanamide

InChI

InChI=1S/C15H16N2O5S/c1-9(13(18)16-10-6-7-23(21,22)8-10)17-14(19)11-4-2-3-5-12(11)15(17)20/h2-5,9-10H,6-8H2,1H3,(H,16,18)

InChI Key

CRPOMAVZPKQMQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1CCS(=O)(=O)C1)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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